molecular formula C15H16N2O3 B1305749 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-05-1

3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1305749
CAS No.: 436811-05-1
M. Wt: 272.3 g/mol
InChI Key: HXPMRMUNVRANRB-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclo[2.2.1]hept-5-ene scaffold substituted with a carboxylic acid group at position 2 and a carbamoyl moiety at position 2. Its synthesis likely involves coupling bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with pyridin-3-ylmethylamine using carbodiimide-based reagents, analogous to methods described for structurally related compounds.

Properties

IUPAC Name

3-(pyridin-3-ylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(17-8-9-2-1-5-16-7-9)12-10-3-4-11(6-10)13(12)15(19)20/h1-5,7,10-13H,6,8H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPMRMUNVRANRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NCC3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386155
Record name 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-05-1
Record name 3-[[(3-Pyridinylmethyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptene structure.

Industrial Production Methods

This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of bicyclo[2.2.1]hept-5-ene derivatives are highly dependent on the substituents attached to the carbamoyl group. Below is a detailed comparison with key analogs:

3-[(1,2-Oxazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

  • Substituent : 1,2-Oxazol-3-yl (heteroaromatic).
  • Molecular Formula : C₁₂H₁₂N₂O₄.
  • Molecular Weight : 248.24 g/mol.
  • Physicochemical Properties: logP = 1.16, polar surface area = 75.29 Ų, hydrogen-bond donors = 2.

3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

  • Substituent : Dipropyl (aliphatic).
  • Molecular Formula: C₁₁H₁₅NO₄S.
  • Molecular Weight : 257.31 g/mol.
  • Key Differences : The dipropyl group increases lipophilicity (predicted higher logP) and steric hindrance, which may enhance membrane permeability but reduce target binding specificity.

3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

  • Substituent : 3-Nitrophenyl (electron-withdrawing aromatic).
  • Molecular Weight : 302.09 g/mol.
  • However, it may reduce metabolic stability.

PKZ18 (Anti-Infective Thiazole Derivative)

  • Structure : 3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
  • Molecular Weight : 385.48 g/mol.
  • Biological Activity : Inhibits T-box regulatory elements in Staphylococcus aureus (MIC = 8 µg/mL for MRSA) and demonstrates biofilm inhibition.
  • Key Differences : The thiazole-aromatic substituent confers potent antibacterial activity, likely due to enhanced hydrophobic interactions and target specificity.

VP-4520 (o-Tolylcarbamoyl Derivative)

  • Substituent : o-Tolyl (methyl-substituted aromatic).
  • Molecular Formula: C₁₆H₁₇NO₃.
  • Biological Activity : Antimicrobial activity against S. aureus at 32 µg/mL.
  • Key Differences : The methyl group on the aromatic ring may improve metabolic stability compared to unsubstituted phenyl groups.

Structure-Activity Relationship (SAR) Analysis

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., pyridin-3-ylmethyl, thiazole) enhance target binding via π-π stacking and hydrogen bonding, whereas aliphatic groups (e.g., dipropyl) prioritize lipophilicity and membrane penetration.
  • Electron-Withdrawing Groups : Nitro substituents (e.g., 3-nitrophenyl) may improve binding to electron-rich regions but could increase toxicity risks.
  • Steric Effects : Bulky substituents (e.g., dipropyl) may reduce binding affinity to sterically constrained targets but improve pharmacokinetic properties.

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight logP* Biological Activity
Target Compound Pyridin-3-ylmethyl C₁₆H₁₇N₃O₃ 299.33 ~1.5 Under investigation
3-[(1,2-Oxazol-3-yl)carbamoyl] derivative 1,2-Oxazol-3-yl C₁₂H₁₂N₂O₄ 248.24 1.16 Not reported
3-(Dipropylcarbamoyl) derivative Dipropyl C₁₁H₁₅NO₄S 257.31 ~3.0 Not reported
PKZ18 Thiazole-aromatic C₂₀H₂₃N₃O₃S 385.48 ~3.5 Anti-MRSA (MIC = 8 µg/mL)
VP-4520 o-Tolyl C₁₆H₁₇NO₃ 271.31 ~2.5 Antimicrobial (32 µg/mL)

*logP values estimated via analogous structures or experimental data.

Biological Activity

3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No. 436811-05-1) is a complex organic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The structure of this compound is characterized by a bicyclic core fused with a pyridine ring, which may influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering physiological processes.
  • Receptor Modulation : It could potentially act as an agonist or antagonist at certain receptors, influencing signaling cascades.

Anticancer Activity

Research has suggested that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related bicyclic compounds can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it may possess inhibitory effects on bacterial growth, suggesting potential applications in treating infections.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

StudyFindings
Zhang et al., 2020Demonstrated that related compounds inhibited tumor growth in xenograft models, suggesting potential for cancer therapy.
Lee et al., 2021Reported antimicrobial activity against Staphylococcus aureus, with MIC values indicating effectiveness at low concentrations.
Kim et al., 2022Found neuroprotective effects in vitro, with reduced apoptosis in neuronal cell lines exposed to oxidative stress.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureKey Biological Activity
3-[(Pyridin-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acidStructureModerate enzyme inhibition
3-[(Pyridin-4-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acidStructureStrong antimicrobial activity

The positional variation of the pyridine ring significantly influences the compound's reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of bicyclo[2.2.1]heptene derivatives often involves functionalization of the norbornene core. For example, bromination of ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate followed by reduction (e.g., LiAlH₄) and subsequent benzoylation can yield intermediates with defined stereochemistry . The choice of catalysts (e.g., CrO₃ in acetic acid) and reaction solvents (e.g., THF vs. dioxane) significantly impacts endo/exo isomer ratios and regioselectivity. NMR (¹H/¹³C) and IR spectroscopy are critical for confirming stereochemistry and functional group incorporation .

Q. How can researchers validate the structural integrity of this compound under varying pH or thermal conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Use HPLC or LC-MS to monitor hydrolysis of the carbamoyl or ester linkages in aqueous buffers (pH 1–13) at 25–60°C.
  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify decomposition temperatures. For bicyclo[2.2.1]heptene derivatives, exo isomers typically exhibit higher thermal stability due to reduced ring strain .
  • Stereochemical stability : Chiral HPLC or circular dichroism (CD) can detect epimerization under stress conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the pyridinylmethyl group (δ ~8.5 ppm for aromatic protons) and bicycloheptene protons (δ ~5–6 ppm for olefinic protons). Coupling constants (J-values) help distinguish endo vs. exo configurations .
  • IR spectroscopy : Confirm carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for labile functional groups .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[2.2.1]heptene core influence polymerization behavior when using Pd-based catalysts?

  • Methodological Answer : Catalysts like (η³-allyl)Pd(SbF₆) show higher activity for polymerizing endo isomers of bicyclo[2.2.1]heptene derivatives compared to exo isomers. For example, endo-rich monomers yield polymers with >90% conversion, while exo isomers may require harsher conditions (e.g., higher temperatures or prolonged reaction times). GPC and DSC analyses reveal that endo-derived polymers exhibit higher glass transition temperatures (Tg) due to restricted chain mobility .

Q. What computational strategies can predict the reactivity of the carbamoyl-pyridinylmethyl moiety in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electron density distributions. The pyridinyl nitrogen’s lone pair may enhance electrophilicity at the carbamoyl carbonyl carbon.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict regioselective modifications. For example, steric hindrance from the bicycloheptene core may limit access to the carbamoyl group .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

  • Methodological Answer :

  • Controlled replication : Standardize solvents, catalysts, and purification methods (e.g., column chromatography vs. recrystallization) to minimize variability. For example, Pd catalyst activity varies with counterion (SbF₆⁻ vs. BF₄⁻), impacting yield reproducibility .
  • Meta-analysis : Apply statistical tools (e.g., effect size comparison, heterogeneity testing) to reconcile discrepancies in bioactivity data. Studies using hybrid receptor-response models often show non-overlapping chemical feature clusters due to methodological differences (e.g., single-receptor vs. multi-receptor assays) .

Q. What strategies optimize the synthesis of carbocyclic nucleoside analogues from this compound?

  • Methodological Answer :

  • Regioselective functionalization : Use NaN₃ or NaNCO₂ to introduce azide or carboxyl groups at specific positions on the bicycloheptene core. For example, bromination at the 3-position enables nucleophilic substitution for subsequent heterocycle formation .
  • Protecting groups : Employ benzoyl or t-butyldiphenylsilyl (TBDPS) groups to shield reactive sites (e.g., hydroxyl or amine groups) during multi-step syntheses .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the biological activity of structurally similar bicycloheptene derivatives?

  • Root Causes :

  • Stereochemical variability : Endo vs. exo isomers may interact differently with biological targets (e.g., enzymes or receptors), leading to divergent IC₅₀ values .
  • Assay conditions : Variations in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) alter compound solubility and activity .
    • Resolution : Use enantiomerically pure samples and standardized bioassays (e.g., OECD guidelines) for cross-study comparisons.

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